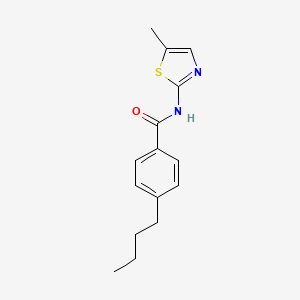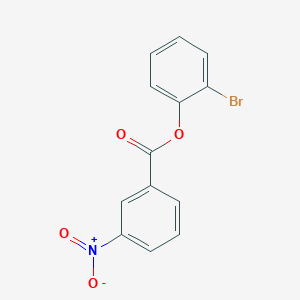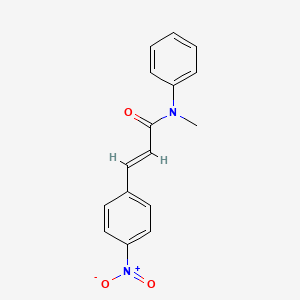![molecular formula C18H14N4O2 B5807241 N-[3-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide](/img/structure/B5807241.png)
N-[3-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide is a compound with the molecular formula C18H14N4O2 and a molecular weight of 318.33 g/mol This compound features two pyridine rings connected by a phenyl group, with carbonyl and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 3-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield N-oxides, while reduction with NaBH4 would produce alcohol derivatives.
Applications De Recherche Scientifique
N-[3-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: The compound can be used in the development of new materials and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of N-[3-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features similar pyridine rings and amide linkages but differs in the position and number of functional groups.
Pyridine-4-carboxamide derivatives: These compounds share the pyridine-4-carboxamide moiety but have different substituents on the phenyl ring.
Uniqueness
N-[3-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
IUPAC Name |
N-[3-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-4-8-19-9-5-13)21-15-2-1-3-16(12-15)22-18(24)14-6-10-20-11-7-14/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEZIXINHILGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-N-prop-2-enylpropanamide](/img/structure/B5807176.png)
![1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)

![4-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]benzoic acid](/img/structure/B5807195.png)
![6H-PYRROLO[3,4-D]PYRIDAZINE, 6-ETHYL-1,4,5,7-TETRAMETHYL-](/img/structure/B5807202.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]furan-2-carboxamide](/img/structure/B5807209.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)
![4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide](/img/structure/B5807218.png)
methanone](/img/structure/B5807220.png)
![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate](/img/structure/B5807246.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)

